4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one
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Overview
Description
4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloro and Ethyl Groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups at the desired positions on the pyridazinone ring.
Attachment of the p-Tolyl Ethoxy Group: This step involves the etherification of the pyridazinone core with p-tolyl ethanol under suitable conditions, such as using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one depends on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethyl-5-(1-phenylethoxy)pyridazin-3(2H)-one
- 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one
- 4-Chloro-2-ethyl-5-(1-(o-tolyl)ethoxy)pyridazin-3(2H)-one
Uniqueness
4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may enhance its interaction with certain biological targets compared to other similar compounds.
Properties
CAS No. |
88093-55-4 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-18-15(19)14(16)13(9-17-18)20-11(3)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3 |
InChI Key |
OPVQOWHJJBZNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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